

TPT-260 and KAT6 Inhibitors: A Comparative Analysis in Cancer Research

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Compound of Interest

Compound Name: TPT-260

Cat. No.: B15602430

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In the landscape of modern oncology, the exploration of novel therapeutic targets is paramount. This guide provides a comparative overview of **TPT-260** and a class of epigenetic modulators, the KAT6 inhibitors, within the context of cancer research. It is crucial to note at the outset that **TPT-260** and KAT6 inhibitors represent fundamentally different therapeutic modalities with distinct mechanisms of action and applications in disease treatment. Current research overwhelmingly focuses on KAT6 inhibitors as a promising new class of anti-cancer agents, while the therapeutic potential of **TPT-260** has been primarily investigated in neurodegenerative disorders. A separate investigational agent, THEO-260, is an oncolytic virus under evaluation for ovarian cancer and is distinct from **TPT-260**.

TPT-260: A Retromer Chaperone for Neurodegenerative Disease

TPT-260, also known as R55, is a small molecule that functions as a pharmacological chaperone for the retromer complex.^[1] The retromer complex is a crucial component of the endosomal sorting machinery, responsible for the recycling of transmembrane proteins.^[1] Dysfunctional retromer activity has been implicated in the pathophysiology of neurodegenerative conditions such as Alzheimer's disease.^{[2][3][4]} **TPT-260** has been shown to stabilize the retromer complex, thereby rescuing endosomal trafficking defects and reducing the production of pathogenic amyloid- β peptides in preclinical models of Alzheimer's disease.^[3] ^[4] To date, there is no scientific evidence from the available research to suggest that **TPT-260** has been evaluated for efficacy in cancer models.

THEO-260: An Oncolytic Virus for Ovarian Cancer

It is important to distinguish **TPT-260** from THEO-260. THEO-260 is an oncolytic adenovirus currently in Phase I/IIa clinical trials for patients with platinum-resistant ovarian cancer.[5][6][7] This therapeutic agent is designed to selectively replicate within and lyse cancer cells, while also stimulating an anti-tumor immune response.[5][8] Preclinical studies have demonstrated that THEO-260 can effectively kill ovarian cancer cells and cancer-associated fibroblasts.[6][9][10]

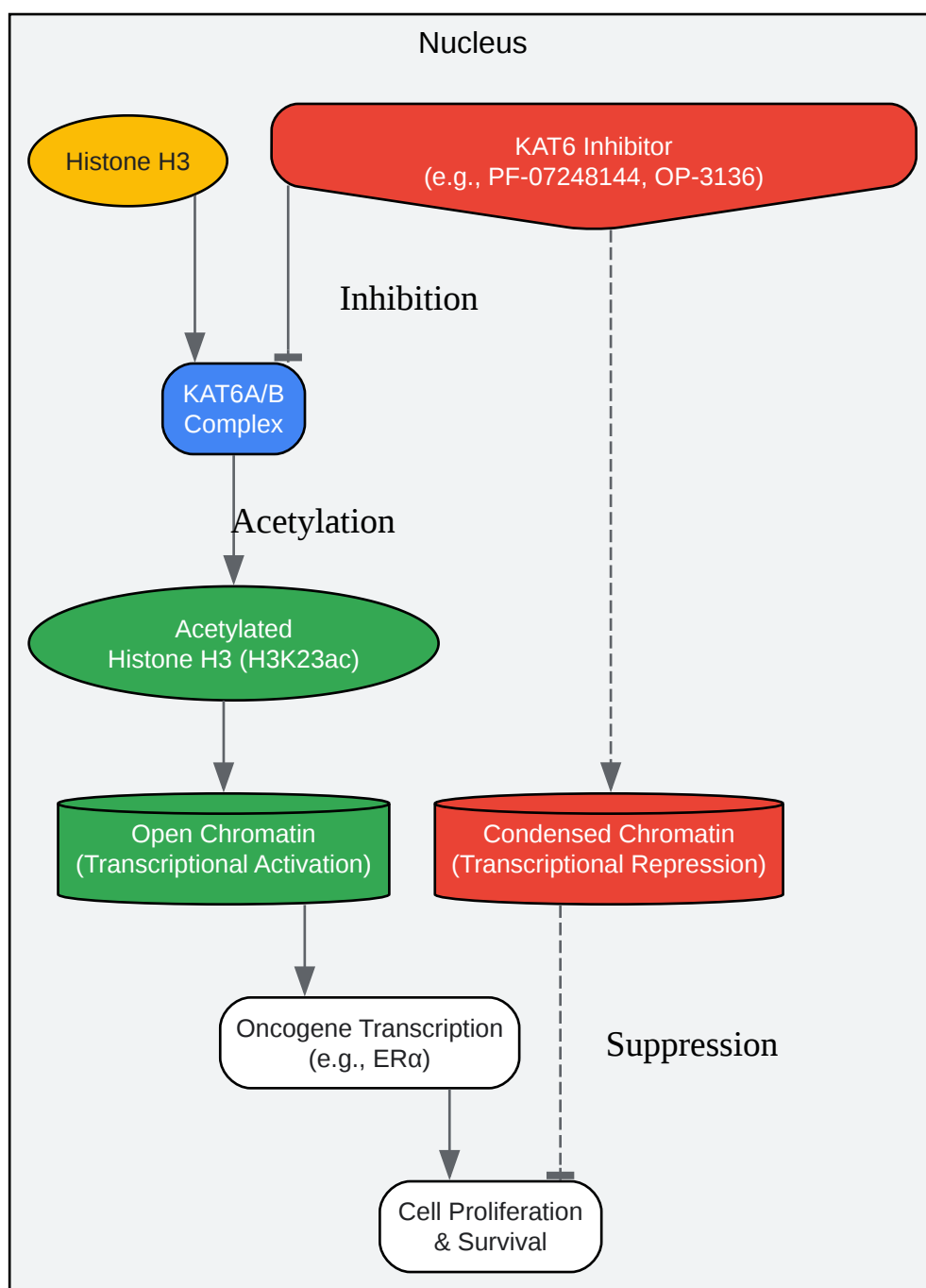
KAT6 Inhibitors: A Novel Frontier in Epigenetic Cancer Therapy

Lysine Acetyltransferases (KATs) are a family of enzymes that play a critical role in regulating gene expression through the acetylation of histone and non-histone proteins.[11] KAT6A and KAT6B, in particular, have emerged as promising therapeutic targets in oncology.[12] Dysregulation of KAT6 activity, often through gene amplification, is observed in various cancers, including breast, lung, and ovarian cancer, and is associated with poorer clinical outcomes.[11][13]

Inhibition of KAT6A/B has been shown to suppress the expression of key oncogenes, such as the estrogen receptor (ER), and induce cancer cell senescence and apoptosis.[12] This has led to the development of several small molecule KAT6 inhibitors, with some advancing into clinical trials.

Mechanism of Action of KAT6 Inhibitors

KAT6A and KAT6B are components of large multiprotein complexes that are recruited to specific gene promoters. Once there, they acetylate lysine residues on histone tails, leading to a more open chromatin structure that facilitates gene transcription. By inhibiting the catalytic activity of KAT6A/B, these inhibitors prevent histone acetylation, resulting in a condensed chromatin state and the transcriptional repression of target genes involved in cell proliferation and survival.



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Caption: Mechanism of action of KAT6 inhibitors in cancer cells.

Preclinical Efficacy of KAT6 Inhibitors

Several KAT6 inhibitors have demonstrated potent anti-tumor activity in preclinical cancer models. This is often assessed through in vitro cell proliferation assays and in vivo xenograft studies.

In Vitro Potency of Select KAT6 Inhibitors

Compound	Target	Cell Line	IC50 (nM)	Reference
ISM-5043	KAT6A/B	ER+/HER2- Breast Cancer Cells	<10	[13]
OP-3136	KAT6A/B	OVCAR3 (Ovarian)	Data not specified	[14]
PF-07248144	KAT6A/B	ER+ Breast Cancer Cells	Data not specified	[12][15]

In Vivo Efficacy of KAT6 Inhibitors in Xenograft Models

Compound	Cancer Model	Dosing	Tumor Growth Inhibition (TGI)	Reference
ISM-5043	ZR-75-1 CDX (Breast)	0.3 - 10 mg/kg q.d.	80 - 110%	[13]
ISM-5043	ER+/HER2- PDX (Breast)	3 and 10 mg/kg	67.7% and 83.6%	[13]
OP-3136	OVCAR3 Xenograft (Ovarian)	Not specified	Sustained tumor regression	[14]
PF-07248144	ER+, HER2- PDX (Breast)	Not specified	Potent antitumor activity	[12]

Clinical Development of KAT6 Inhibitors

The promising preclinical data for KAT6 inhibitors has led to their evaluation in clinical trials, particularly for patients with advanced solid tumors.

Clinical Trial Data for PF-07248144

A Phase 1 study (NCT04606446) evaluated the safety and efficacy of PF-07248144, both as a monotherapy and in combination with fulvestrant, in patients with heavily pretreated ER+/HER2- metastatic breast cancer.[\[15\]](#)[\[16\]](#)[\[17\]](#)

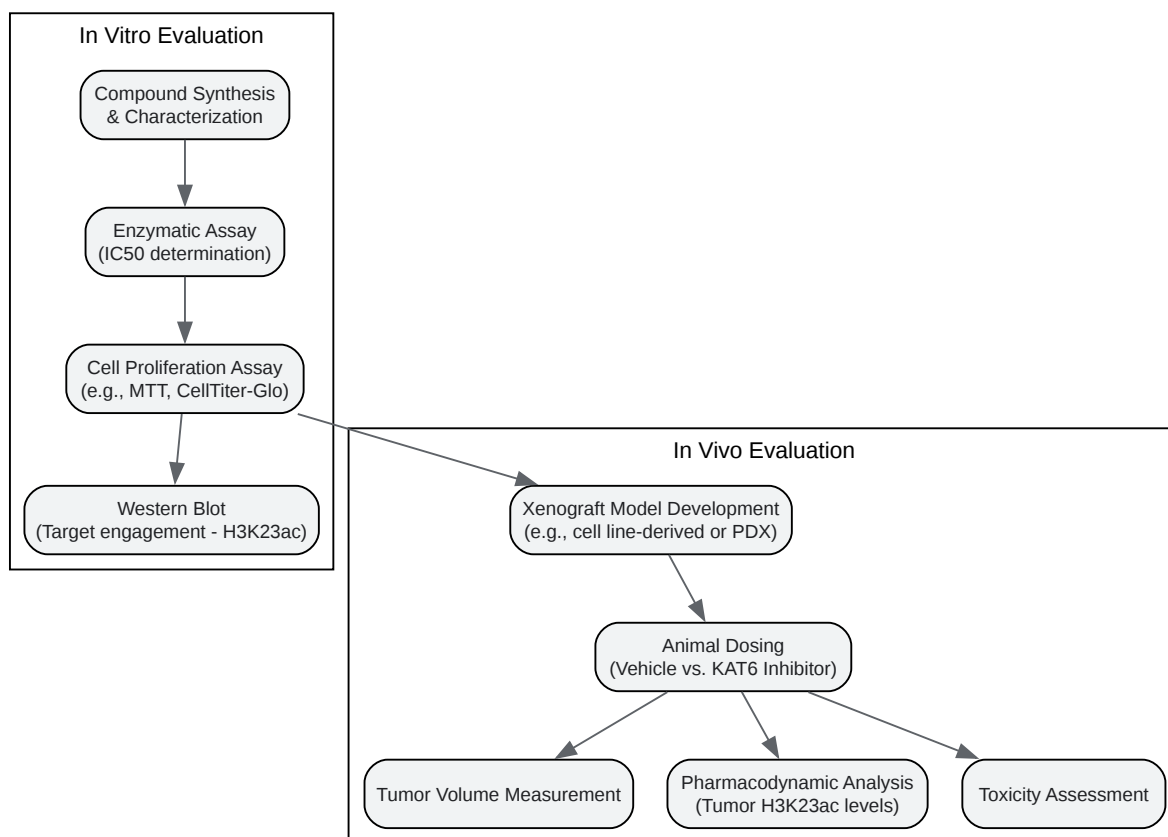
Treatment Arm	Number of Patients (n)	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Reference
PF-07248144 + Fulvestrant (5mg)	43	37.2%	10.7 months	[12] [18] [19]
PF-07248144 + Fulvestrant (1mg)	29	24.1%	3.6 months	[18]

Common Treatment-Related Adverse Events (Any Grade): Dysgeusia, neutropenia, anemia.
[\[16\]](#)[\[17\]](#)

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below is a generalized workflow for evaluating the efficacy of a KAT6 inhibitor in a preclinical setting.

Representative Experimental Workflow for Preclinical Evaluation of a KAT6 Inhibitor



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